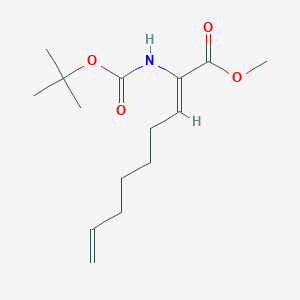

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate

説明

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate is a synthetic compound that has garnered interest in the field of organic synthesis, particularly as a building block in peptide chemistry. This article aims to explore its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a (Z) configuration indicating the geometric arrangement of its double bonds, specifically at positions 2 and 8 of a nine-carbon chain. The presence of the boc-amino group signifies that it is a protected amino acid derivative, which is commonly utilized in peptide synthesis. This structural complexity contributes to its reactivity and potential biological applications.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps that may include:

- Formation of the Boc-protected amino acid : The Boc (tert-butyloxycarbonyl) group is commonly used to protect amino groups during synthesis.

- Creation of the diene structure : This can be achieved through various methods such as metathesis or other coupling reactions.

The compound serves as an intermediate in reactions that lead to more complex molecules, particularly in the synthesis of cyclic structures or in peptide coupling reactions .

Case Study 1: Synthesis and Evaluation of Related Compounds

A study focusing on the synthesis of bicyclic γ-lactams from related compounds demonstrated that modifications in the structure could significantly affect biological activity. The research highlighted that compounds with similar diene structures exhibited varying degrees of reactivity and biological efficacy depending on their substituents and stereochemistry .

Case Study 2: Anticancer Potential

Research has indicated that derivatives of compounds with diene functionalities often show promising anticancer activity. For instance, certain analogs have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound could be further investigated for similar effects .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Structure | This compound |

| Synthesis Method | Involves Boc protection and formation of diene structure |

| Biological Applications | Potential antitumor activity and enzyme inhibition |

| Related Research | Studies on bicyclic compounds and anticancer properties |

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₅H₂₅NO₄

- CAS Number : 951624-21-8

- Structural Features :

- Contains a Boc-protected amino group.

- Features a (Z) configuration of double bonds, which indicates that substituents on either side of the double bond are on the same side.

Synthesis Pathways

The synthesis of (Z)-Methyl 2-(boc-amino)nona-2,8-dienoate typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity. The general synthetic pathway includes:

- Formation of the Boc-protected amino acid .

- Introduction of the nonadienoate structure through selective reactions such as Michael addition or cross-coupling methods.

- Purification using chromatographic techniques to isolate the desired product.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. The Boc protecting group is crucial for maintaining the stability of amino groups during synthesis processes.

Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to form stable linkages with other amino acids, facilitating the construction of complex peptide sequences. This is particularly valuable in creating bioactive peptides that can be used in therapeutic applications.

Chiral Synthesis

The compound's unique structure allows for enantioselective reactions, making it suitable for synthesizing chiral compounds. Chiral intermediates are essential in drug development as they often exhibit different biological activities compared to their achiral counterparts.

Study on Reactivity and Selectivity

Research has demonstrated that this compound can undergo various transformations, including Michael additions and cycloadditions, which are critical for constructing complex organic molecules. For instance, studies have highlighted its reactivity with chiral lithium amides to yield β-amino acids with high stereoselectivity, showcasing its utility in asymmetric synthesis .

Development of Novel Therapeutics

In a study focusing on the synthesis of novel β-amino acids, this compound was employed as a precursor for generating compounds with potential therapeutic applications against various diseases . The research emphasized its role in creating functionalized derivatives that could lead to new drug candidates.

特性

IUPAC Name |

methyl (2Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-2,8-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,16,18)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHISVGDQXMLRIB-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=CCCCCC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/C(=C\CCCCC=C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。